![molecular formula C7H4BrNOS B2856319 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2225147-38-4](/img/structure/B2856319.png)
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde: is a heterocyclic compound with the molecular formula C7H4BrNOS It is characterized by a fused ring system consisting of a thiophene and a pyrrole ring, with a bromine atom and an aldehyde group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the bromination of a thieno[3,2-b]pyrrole precursor followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance during the bromination and formylation processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under catalytic conditions.
Major Products:
Oxidation: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound can be used to study the interactions of heterocyclic aldehydes with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. Its structural framework is of interest for designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde largely depends on its chemical reactivity and the nature of its interactions with other molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4H-Thieno[3,2-b]pyrrole-5-carbaldehyde:
3-Chlorothiophene-2-carboxylic acid: Contains a chlorine atom instead of bromine and a different ring structure.
Uniqueness: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group within a fused heterocyclic system. This combination of functional groups and ring structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
3-bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-1-4(2-10)9-7(5)6/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDGXCTUVOBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

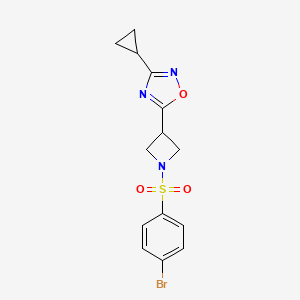

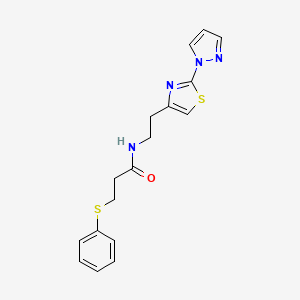
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2856248.png)
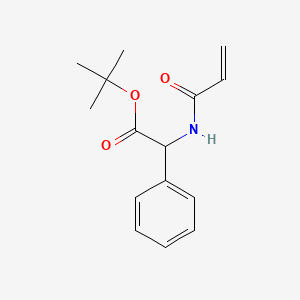

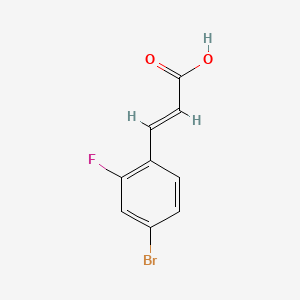

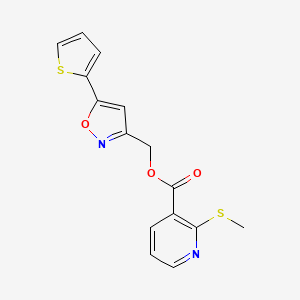
![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)
